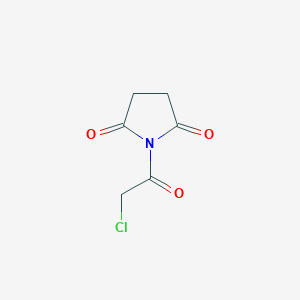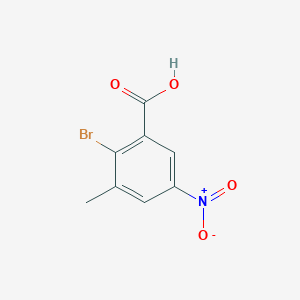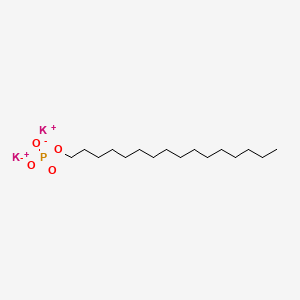
2-((4-フルオロベンジル)(メチル)アミノ)エタノール
概要
説明
科学的研究の応用
2-((4-Fluorobenzyl)(methyl)amino)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to prepare other complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is a derivative of Fluoxetine, which is used in the treatment of depression and other mental health disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)(methyl)amino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol in the presence of methanol. The reaction mixture is heated to reflux at 65°C for 4 hours. After cooling, sodium borohydride is added, and the reaction is stirred until completion. The product is then filtered and concentrated to yield 2-((4-Fluorobenzyl)(methyl)amino)ethanol as a colorless oily liquid with a yield of 90.2% and a purity of 98.7% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in industrial reactors with appropriate safety measures.
化学反応の分析
Types of Reactions
2-((4-Fluorobenzyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as hydrogen halides (HCl, HBr) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.
作用機序
The mechanism of action of 2-((4-Fluorobenzyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a derivative of Fluoxetine, it is likely to affect the serotonin reuptake process, thereby increasing the availability of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing neurotransmission.
類似化合物との比較
Similar Compounds
2-(4-Fluorobenzylamino)ethanol: A similar compound used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt and mosapride citrate.
2-[(4-Fluoro-benzyl)-Methyl-aMino]-ethanol: Another related compound with similar chemical properties.
Uniqueness
2-((4-Fluorobenzyl)(methyl)amino)ethanol is unique due to its specific structure, which combines the properties of both Fluoxetine and ethanolamine. This combination allows it to be used in various applications, including as an intermediate in the synthesis of pharmaceuticals and other chemical products.
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIQGYXAKBHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629946 | |
| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-70-6 | |
| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)








![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)


